4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE
Description
Properties
IUPAC Name |
4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-5-32-21-9-7-20(8-10-21)26-29-24(19(4)33-26)16-34-27-25-15-23(30-31(25)13-12-28-27)22-11-6-17(2)14-18(22)3/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPNZAEZQOKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=C(C=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({[2-(2,4-dimethylphenyl)pyrazo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C25H24N4OS
- Molecular Weight : 460.55 g/mol
- CAS Number : 1207035-25-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition :
- The compound has been identified as a potential inhibitor of CDK2, which plays a critical role in cell cycle regulation. Inhibition of CDK2 can lead to apoptosis in cancer cells, making it a target for cancer therapy .
- Antioxidant Activity :
- Antimicrobial Activity :
Biological Activity Overview
Case Study 1: CDK2 Inhibition
A study conducted by researchers involved synthesizing various pyrazolo[1,5-a]pyrazine derivatives, including the target compound. The results indicated that the compound effectively inhibited CDK2 activity in vitro, leading to reduced proliferation of MCF-7 breast cancer cells. This suggests potential applications in cancer treatment .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results showed that the compound exhibited a significant reduction in free radical activity compared to control groups, highlighting its potential as a therapeutic agent for oxidative stress-related diseases .
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial effects of this compound revealed that it had notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values, which were comparable to those of conventional antibiotics .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that related compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In silico analysis indicates low toxicity levels and good bioavailability, making them suitable candidates for further development in clinical settings .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE exhibit significant anticancer properties. For instance, a study published in ResearchGate identified a novel anticancer compound through drug library screening on multicellular spheroids, demonstrating the potential of pyrazolo derivatives in targeting cancer cells effectively .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A related study synthesized pyrazoline derivatives that exhibited good antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs can modulate inflammatory responses. The presence of the pyrazolo and oxazole moieties may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
A notable case study involved screening a library of compounds similar to this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity and warranting further investigation into their mechanisms of action and structure-activity relationships.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
- Pyrazolo[1,5-a]pyrazine Derivatives: describes a pyrazolo[1,5-a]pyrimidine derivative with a phenoxyethyl sulfonate group. While the core differs (pyrimidine vs. pyrazine), both compounds share fused heterocyclic systems.
Oxazole/Thiazole Analogues :
reports thiazole derivatives with fluorophenyl and triazole substituents. The target compound’s oxazole ring (vs. thiazole) reduces electronegativity, which could modulate electronic interactions with targets. The 4-ethoxyphenyl group in the target compound may enhance π-π stacking compared to the fluorophenyl groups in .- Triazolo and Pyrazole Derivatives: Compounds in and incorporate triazolo[1,5-a]pyrimidine and pyrazole-carbaldehyde hydrazones.
Bioactivity and Mode of Action
Cluster Analysis :
highlights that structurally related compounds cluster by bioactivity. The target compound’s ethoxyphenyl and methyl groups align with bioactive clusters in , where similar substituents enhanced herbicidal and antifungal activity .Computational Similarity :
Using Tanimoto or Dice indices (), the target compound would likely show moderate similarity to pyrazolo[1,5-a]pyrimidines () and oxadiazoles (). However, the sulfanylmethyl group may lower similarity scores compared to simpler analogs .
Data Table: Structural and Inferred Properties Comparison
Key Research Findings
Substituent Impact : Ethoxy and methyl groups (target compound) correlate with enhanced bioactivity in analogs, likely due to improved lipophilicity and target affinity .
Structural Flexibility : The sulfanylmethyl linker may confer adaptive binding modes compared to rigid sulfonates, as seen in .
Synthetic Feasibility : Modular synthesis routes (e.g., nucleophilic substitution, coupling reactions) align with methods in and , suggesting scalable production .
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrazine and oxazole moieties in this compound?
- Methodological Answer : The pyrazolo[1,5-a]pyrazine core can be synthesized via cyclocondensation reactions using substituted hydrazines and α,β-unsaturated carbonyl compounds, followed by sulfurization for sulfanyl group introduction . For the oxazole ring, cyclization of carboxamide precursors with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) is a reliable approach, as demonstrated in analogous oxadiazole syntheses . Purification often involves column chromatography (petroleum ether/ethyl acetate, 4:1) and recrystallization from ethanol-DMF mixtures .
Q. How can researchers optimize reaction yields for introducing the 4-ethoxyphenyl substituent?
- Methodological Answer : Ethoxy group installation typically employs nucleophilic aromatic substitution or Ullmann coupling. For sterically hindered aryl systems, microwave-assisted reactions or catalytic copper(I) iodide with ligand systems (e.g., 1,10-phenanthroline) enhance efficiency . Monitoring via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) ensures reaction completion .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Identify sulfanyl (C-S stretch, ~600–700 cm⁻¹) and oxazole C=N/C-O bands (1600–1680 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the ethoxy group’s triplet (δ ~1.42 ppm, CH₃) and quartet (δ ~4.02 ppm, OCH₂), and pyrazine aromatic protons (δ 6.7–7.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and compare with experimental UV-Vis data. Discrepancies in absorption maxima may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) . Charge distribution analysis further clarifies sulfanyl group’s electron-withdrawing effects .
Q. What mechanistic insights explain the sulfanyl-methyl linker’s stability under acidic/basic conditions?
- Methodological Answer : The sulfanyl (C-S) bond’s susceptibility to hydrolysis can be studied via pH-dependent kinetic assays. Under acidic conditions, protonation of the pyrazine nitrogen increases electrophilicity, accelerating C-S cleavage. Computational transition-state modeling (e.g., NBO analysis) identifies stabilization effects from adjacent methyl groups on the 2,4-dimethylphenyl ring .
Q. How can researchers troubleshoot low yields in coupling the pyrazolo-pyrazine and oxazole subunits?
- Methodological Answer : Low yields often stem from steric hindrance between the 5-methyloxazole and pyrazine sulfur linker. Strategies include:
- Pre-activation : Use thiophiles like Lawesson’s reagent to generate reactive thiol intermediates .
- Catalysis : Employ Pd(0)/Cu(I) bimetallic systems for cross-coupling .
- Solvent Optimization : Switch from ethanol to DMF for better solubility of bulky intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in NMR data between synthetic batches?
- Methodological Answer : Batch variations may arise from residual solvents or rotameric forms of the ethoxyphenyl group. Solutions include:
- Variable Temperature NMR : Resolve rotameric signals by cooling to –40°C .
- HPLC-PDA : Quantify impurities >0.1% using C18 columns (acetonitrile/water gradients) .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Parameter |
| Solvent for Cyclization |
| Purification |
| Yield Monitoring |
| DFT-Calibrated Electronic Properties |
|---|
| Property |
| HOMO-LUMO Gap |
| Mulliken Charge (S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
